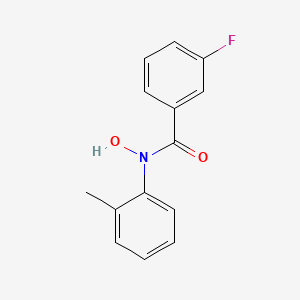
3-Fluoro-N-hydroxy-N-(2-methylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-N-hydroxy-N-(2-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a hydroxy group, and a methylphenyl group attached to the benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-hydroxy-N-(2-methylphenyl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 2-methylphenylhydroxylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
Análisis De Reacciones Químicas
Types of Reactions
3-Fluoro-N-hydroxy-N-(2-methylphenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzamide structure can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: The major product is 3-Fluoro-N-(2-methylphenyl)benzamide.
Reduction: The major product is 3-Fluoro-N-hydroxy-N-(2-methylphenyl)aniline.
Substitution: The major products depend on the nucleophile used, such as 3-Fluoro-N-(2-methylphenyl)benzamide derivatives.
Aplicaciones Científicas De Investigación
3-Fluoro-N-hydroxy-N-(2-methylphenyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammation.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Fluoro-N-hydroxy-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with target proteins, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-N-(3-methoxyphenyl)benzamide
- 3-Fluoro-N-(2-propynyl)benzamide
- 2-Fluoro-N-(2-hydroxy-5-methylphenyl)benzamide
Uniqueness
3-Fluoro-N-hydroxy-N-(2-methylphenyl)benzamide is unique due to the presence of both a hydroxy group and a fluorine atom, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Propiedades
Número CAS |
79115-32-5 |
|---|---|
Fórmula molecular |
C14H12FNO2 |
Peso molecular |
245.25 g/mol |
Nombre IUPAC |
3-fluoro-N-hydroxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12FNO2/c1-10-5-2-3-8-13(10)16(18)14(17)11-6-4-7-12(15)9-11/h2-9,18H,1H3 |
Clave InChI |
BCINCJSHDIKDTH-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1N(C(=O)C2=CC(=CC=C2)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B14438741.png)

![4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene](/img/structure/B14438751.png)
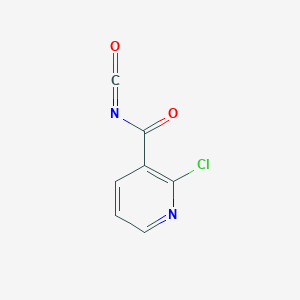
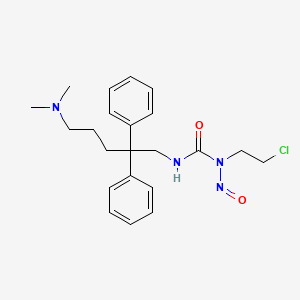

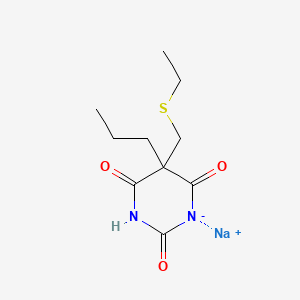

![9H-Fluorene, 9-[bis(4-methylphenyl)methylene]-](/img/structure/B14438793.png)
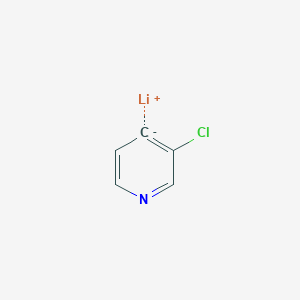
![Dimethyl[(chloroacetyl)amino]propanedioate](/img/structure/B14438799.png)

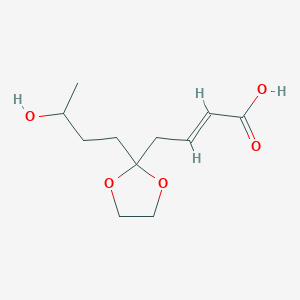
![2-chloro-N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14438813.png)
